An In-Depth Technical Guide to the Chemical Properties of 2-Cyano-N-methylacetamide
An In-Depth Technical Guide to the Chemical Properties of 2-Cyano-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-N-methylacetamide is a versatile organic compound characterized by the presence of both a nitrile and an amide functional group. This unique structure makes it a valuable intermediate in the synthesis of a variety of heterocyclic compounds, including pyridone and benzimidazole derivatives, which are of significant interest in medicinal chemistry and drug development.[1] This technical guide provides a comprehensive overview of the core chemical properties of 2-Cyano-N-methylacetamide, detailed experimental protocols for its synthesis and characterization, and a summary of its reactivity.
Chemical and Physical Properties
2-Cyano-N-methylacetamide is a solid at room temperature.[1] A comprehensive summary of its key chemical and physical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of 2-Cyano-N-methylacetamide
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | PubChem |
| CAS Number | 6330-25-2 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 99 °C | ChemicalBook |
| Boiling Point | 335.3 ± 25.0 °C at 760 mmHg | ChemSrc |
| Density | 1.0 ± 0.1 g/cm³ | ChemSrc |
| pKa | 11 (predicted) | Wikipedia |
| Solubility | Soluble in water. | Guidechem |
Synthesis of 2-Cyano-N-methylacetamide
The most common and efficient method for the synthesis of 2-Cyano-N-methylacetamide involves the aminolysis of an ester of cyanoacetic acid, typically ethyl cyanoacetate, with methylamine.
Experimental Protocol: Synthesis from Ethyl Cyanoacetate and Methylamine
This protocol is adapted from a general procedure described in the literature.
Materials:
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Ethyl cyanoacetate
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Methylamine (solution in THF or aqueous)
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Tetrahydrofuran (THF)
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Toluene
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
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Magnetic stirrer
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Ice bath
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Rotary evaporator
Procedure:
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A solution of methylamine (353.6 mmol) in tetrahydrofuran (THF) is cooled to 0 °C in an ice bath.
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Ethyl cyanoacetate (176.8 mmol) is added dropwise to the cooled methylamine solution with continuous stirring. The temperature should be maintained at 0 °C during the addition.
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After the addition is complete, the reaction mixture is stirred at 0 °C for an additional period.
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The reaction mixture is then allowed to warm to room temperature and stirred overnight.
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Upon completion of the reaction, the solvent (THF) is removed under reduced pressure using a rotary evaporator.
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The crude product is purified by recrystallization from toluene to yield the final product as a beige solid.
Diagram 1: Synthesis Workflow of 2-Cyano-N-methylacetamide
Caption: General workflow for the synthesis of 2-Cyano-N-methylacetamide.
Spectroscopic Characterization
The structure and purity of 2-Cyano-N-methylacetamide are typically confirmed using a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) Spectroscopy
Experimental Protocol (KBr Pellet Method):
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A small amount of 2-Cyano-N-methylacetamide (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
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The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.
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A background spectrum of a pure KBr pellet is recorded.
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The IR spectrum of the sample pellet is then recorded, typically in the range of 4000-400 cm⁻¹.
Expected Absorptions:
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N-H stretch: A sharp to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
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C≡N stretch: A sharp, medium-intensity absorption band around 2250 cm⁻¹ is characteristic of the nitrile group.
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C=O stretch (Amide I): A strong absorption band is expected in the region of 1650-1680 cm⁻¹ due to the carbonyl stretch of the amide.
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N-H bend (Amide II): An absorption band in the region of 1550-1580 cm⁻¹ is expected for the N-H bending vibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol (¹H and ¹³C NMR):
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A sample of 2-Cyano-N-methylacetamide (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
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The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
Expected Chemical Shifts (predicted):
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¹H NMR:
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A singlet for the methylene protons (CH₂) adjacent to the cyano and carbonyl groups.
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A doublet for the methyl protons (CH₃) coupled to the amide proton.
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A broad singlet or quartet for the amide proton (N-H).
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¹³C NMR:
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A signal for the nitrile carbon (C≡N).
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A signal for the carbonyl carbon (C=O).
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A signal for the methylene carbon (CH₂).
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A signal for the methyl carbon (CH₃).
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Mass Spectrometry (MS)
Experimental Protocol (Electron Ionization - Mass Spectrometry):
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A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
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The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected.
Expected Fragmentation Pattern: The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (98.10 g/mol ). Common fragmentation pathways for amides and nitriles would be anticipated, including alpha-cleavage adjacent to the carbonyl group and the loss of small neutral molecules.
Chemical Reactivity and Applications
The chemical reactivity of 2-Cyano-N-methylacetamide is dictated by its two primary functional groups: the nitrile and the amide.
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Nitrile Group: The nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.
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Amide Group: The amide group can be hydrolyzed under acidic or basic conditions. The active methylene group adjacent to the nitrile and carbonyl groups is acidic and can be deprotonated to form a nucleophilic carbanion, which can then participate in various carbon-carbon bond-forming reactions.
This reactivity makes 2-Cyano-N-methylacetamide a key building block in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. For instance, it is used in the synthesis of pyridone and benzimidazole derivatives.[1]
Diagram 2: Reactivity of 2-Cyano-N-methylacetamide
Caption: Key reaction pathways for 2-Cyano-N-methylacetamide.
Safety and Handling
2-Cyano-N-methylacetamide should be handled with appropriate safety precautions in a well-ventilated area. Personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
2-Cyano-N-methylacetamide is a functionally rich molecule with significant utility in organic synthesis, particularly for the preparation of heterocyclic compounds of medicinal interest. This guide has provided a detailed overview of its chemical properties, synthesis, and characterization, offering a valuable resource for researchers in the fields of chemistry and drug discovery.
